

## Sarcinaxanthin: A Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Sarcinaxanthin** is a C50 carotenoid, a class of natural pigments synthesized by various microorganisms.[1][2] As a polyterpenoid, it is characterized by an extended system of conjugated double bonds, which is responsible for its distinctive color and potent antioxidative properties.[1] This technical guide provides an in-depth overview of the physical and chemical properties of **sarcinaxanthin**, detailed experimental protocols for its extraction and analysis, and a visualization of its biosynthetic pathway. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study and application of this promising bioactive compound.

### **Physical and Chemical Properties**

**Sarcinaxanthin**'s unique chemical structure dictates its physical characteristics and reactivity. The following tables summarize the key physical and chemical properties of **sarcinaxanthin**.

## Table 1: General and Physical Properties of Sarcinaxanthin



Property	Value	Source
Appearance	Solid powder	[3]
Solubility	Soluble in DMSO	[3]
Storage Condition	Dry, dark, and at 0 - 4 °C for short term (days to weeks) or -20 °C for long term (months to years)	[3]

**Table 2: Chemical and Molecular Properties of** 

Sarcinaxanthin

Property	Value	Source
Molecular Formula	C50H72O2	[3][4][5]
Molecular Weight	705.1 g/mol	[3][4]
Exact Mass	704.5532 Da	[3][5]
Elemental Analysis	C, 85.17%; H, 10.29%; O, 4.54%	[3]
IUPAC Name	(E)-4-[(1R,3R)-3- [(1E,3E,5E,7E,9E,11E,13E,15 E,17E)-18-[(1R,3R)-3-[(E)-4- hydroxy-3-methylbut-2- enyl]-2,2-dimethyl-6- methylidenecyclohexyl]-3,7,12, 16-tetramethyloctadeca- 1,3,5,7,9,11,13,15,17- nonaenyl]-2,2-dimethyl-4- methylidenecyclohexyl]-2- methylbut-2-en-1-ol	[4]
InChI Key	XFXHBQLETDDGGF- XUYZKQIISA-N	[3][5]
CAS Number	11031-47-3	[4]



**Table 3: Spectral Data for Sarcinaxanthin** 

Spectral Data Type	Key Features	Source
Mass Spectrometry (FAB-MS/MS)	Precursor m/z: 704.55	[4][6]
¹H NMR (in CDCl₃)	δ 0.73 and 0.96 (gem. dimethyl), 1.67 (side-chain CH <sub>3</sub> ), 1.98 (in-chain CH <sub>3</sub> ), 4.03 (CH <sub>2</sub> OH), 4.53 and 4.76 (CH <sub>2</sub> ), ~5.6 (isopropylidene H), 6-7 (olefinic H)	[7]
UV/Vis Absorption	λmax at approximately 450 nm	[1]

# Experimental Protocols Extraction of Sarcinaxanthin from Micrococcus luteus

This protocol is adapted from the methodology described for the extraction of carotenoids from Micrococcus luteus.[1]

#### Materials:

- Micrococcus luteus cell culture
- Deionized H₂O
- Lysozyme (20 mg/ml)
- Lipase
- Methanol
- Acetone
- Centrifuge
- Vortex mixer



#### Procedure:

- Harvest the Micrococcus luteus cells from the culture by centrifugation.
- Wash the cell pellet with deionized H<sub>2</sub>O.
- Treat the washed cells with lysozyme (20 mg/ml) and lipase to facilitate cell lysis.
- Extract the pigments from the treated cells using a mixture of methanol and acetone (7:3, v/v).
- Vortex the mixture thoroughly to ensure complete extraction.
- Centrifuge the mixture to pellet the cell debris.
- Collect the supernatant containing the extracted sarcinaxanthin for further analysis.

## Extraction of Sarcinaxanthin from Recombinant Escherichia coli

This protocol is designed for the extraction of heterologously produced **sarcinaxanthin** in E. coli.[1]

#### Materials:

- · Recombinant E. coli cell culture
- Deionized H<sub>2</sub>O
- Methanol
- Acetone
- Centrifuge
- Vortex mixer
- Water bath or incubator at 55°C



#### Procedure:

- Centrifuge a 50-ml aliquot of the recombinant E. coli cell culture at 10,000 × g for 3 minutes.
- Wash the resulting cell pellet with deionized H<sub>2</sub>O.
- Freeze and then thaw the cell pellet to aid in cell disruption.
- Add 4 ml of a methanol-acetone mixture (7:3, v/v) to the cell pellet.
- Incubate the mixture at 55°C for 15 minutes, with thorough vortexing every 5 minutes to ensure efficient extraction.
- Centrifuge the mixture to separate the cell debris.
- Collect the supernatant containing the extracted **sarcinaxanthin**.

# Analysis of Sarcinaxanthin by High-Performance Liquid Chromatography (HPLC)

Two HPLC protocols are commonly used for the analysis of **sarcinaxanthin**.[1]

- a) Fast, High-Throughput Quantification:
- Column: Zorbax RR SB RP C<sub>18</sub> column (2.1 by 30-mm)
- Mobile Phase: Isocratic elution with 100% methanol.
- Flow Rate: 0.4 ml/min.
- Injection Volume: 10 μl.
- Run Time: 5 minutes.
- Detection: Wavelength chromatogram at peak  $\lambda$ max, 450  $\pm$  16 nm.
- b) High-Resolution Qualitative Analysis:



This method provides higher resolution for the qualitative detection of all carotenoids in an
extract and allows for the determination of UV/Vis spectra and molecular masses of unknown
carotenoids. Specific column and gradient details may vary depending on the complexity of
the sample.

### Analysis of Sarcinaxanthin by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is used to confirm the identity of **sarcinaxanthin** and to determine the molecular masses of other carotenoids present in the extract.[1]

- The HPLC system is coupled to a mass spectrometer.
- Mass spectrometry detection is used to confirm the identities of known peaks for quantification and to determine the molecular masses of unknown carotenoids.

# Biosynthetic and Signaling Pathways Biosynthesis of Sarcinaxanthin

The biosynthetic pathway for the γ-cyclic C50 carotenoid **sarcinaxanthin** in Micrococcus luteus has been elucidated.[1][2][8] It begins with the common precursor farnesyl pyrophosphate (FPP) and proceeds through several intermediates to form **sarcinaxanthin**, which can be further glucosylated.



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Caption: Biosynthetic pathway of **Sarcinaxanthin** in Micrococcus luteus.

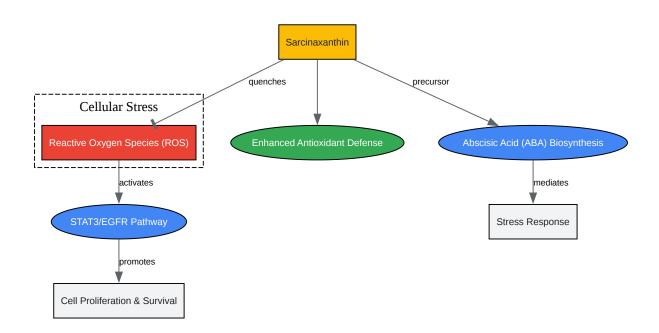
## Hypothesized Signaling Pathway Involvement of Sarcinaxanthin

While a specific signaling pathway directly activated by **sarcinaxanthin** has not been fully elucidated, its strong antioxidative properties suggest a role in mitigating oxidative stress.[1]



Carotenoids, in general, are known to influence various cellular signaling pathways. For instance, some carotenoids can modulate the STAT3/EGFR signaling pathway, which is implicated in cell proliferation and survival.[9] Furthermore, carotenoids can serve as precursors for the synthesis of plant hormones like abscisic acid (ABA), which is involved in stress responses.

The following diagram illustrates a hypothesized signaling pathway where **sarcinaxanthin**, through its antioxidant activity, could influence downstream cellular processes.



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- To cite this document: BenchChem. [Sarcinaxanthin: A Technical Guide to its Physical and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680773#physical-and-chemical-properties-of-sarcinaxanthin]

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